molecular formula C29H38O4 B190767 Celastrol CAS No. 34157-83-0

Celastrol

Cat. No. B190767
CAS RN: 34157-83-0
M. Wt: 450.6 g/mol
InChI Key: KQJSQWZMSAGSHN-JJWQIEBTSA-N
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Description

Celastrol is a chemical compound isolated from the root extracts of Tripterygium wilfordii (Thunder god vine) and Tripterygium regelii (Regel’s threewingnut). It is a pentacyclic nortriterpen quinone and belongs to the family of quinone methides . In mice, celastrol is an NR4A1 agonist that alleviates inflammation and induces autophagy . It has been shown to have obesity-controlling effects in mice by inhibiting negative regulators of leptin .


Synthesis Analysis

Celastrol can bind to a number of proteins in the parasite. Among the 31 identified potential target proteins of Celastrol, Pf Spdsyn and Pf EGF1-α were verified to be two critical target proteins, suggesting the role of Celastrol in interfering with the de novo synthesis of spermidine and proteins of the parasite . The combined action of CYP716C52 and CYP81AM1 results in the enzymatic synthesis of a compound that we name celastrogenic acid .


Molecular Structure Analysis

Celastrol is a pentacyclic triterpenoid that resides in the family of quinone methides , with a chemical structure of (9β, 13α, 14β, 20α)-3-hydroxy-9, 13-dimethyl-2-oxo-24,25,26-trinoroleana-1 (10), 3, 5, 7 tetraen-29-oic acid .


Chemical Reactions Analysis

Celastrol has been found to inhibit the proinflammatory activity of high mobility group protein 1 (HMGB1) by directly binding to it and then blocking the binding of HMGB1 to its inflammatory receptors in the microenvironment of ischemia and hypoxia . It also inhibits PTP1B and TCPTP and restores CNS leptin sensitivity via reversible non-competitive allosteric binding to the catalytic domain .

Scientific Research Applications

  • Cancer Treatment and Prevention : Celastrol has shown efficacy in inhibiting tumor cell proliferation and enhancing the effects of other cancer treatments. It has been studied for its potential in treating multiple cancer types, including liver, breast, prostate, and glioma cancers. Celastrol's mechanism involves modulating pathways such as NF-κB and proteasome activity, and affecting apoptosis in cancer cells (Yang et al., 2006), (Sethi et al., 2007).

  • Neuroprotective Effects : Studies have explored celastrol's potential in treating various central nervous system disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's. It acts through mechanisms such as induction of neuroprotective factors, inhibition of cellular apoptosis, and reduction of reactive oxygen species (Schiavone et al., 2021).

  • Inflammatory and Autoimmune Diseases : Celastrol has been studied for its effects on inflammatory and autoimmune conditions, like rheumatoid arthritis and systemic lupus erythematosus. It modulates various molecular targets and cellular responses, including pro-inflammatory cytokines and NF-κB pathway (Kannaiyan et al., 2011).

  • Metabolic Diseases : Research indicates potential applications of celastrol in metabolic diseases like obesity, type 2 diabetes, atherosclerosis, and osteoporosis. It affects various pathways including leptin sensitivity, energy metabolism, and lipid metabolism (Xu et al., 2021).

  • Antioxidant and Cytoprotective Roles : Celastrol has been found to up-regulate proteins involved in protection against oxidative stress, including heme oxygenase 1 and peroxiredoxins, as well as proteins controlling iron homeostasis, suggesting its role in cellular protection (Hansen et al., 2011).

  • Inhibition of Protein Misfolding : Its role in treating protein misfolding disorders has also been highlighted, where it affects quality control and processing of proteins in the endoplasmic reticulum (Hansen et al., 2011).

  • Anti-Angiogenic Properties : Celastrol has demonstrated antiangiogenic activity, notably in the context of tumor growth and metastasis, by affecting VEGF receptors expression (Huang et al., 2008).

  • Proteasome Inhibition : It acts as a potent natural proteasome inhibitor, suggesting its utility in conditions where proteasome activity is implicated (Yang et al., 2006).

  • Improvement of Drug Delivery and Bioavailability : Strategies to overcome celastrol's limitations, such as poor water solubility and low bioavailability, are being researched. These include combination therapies, development of structural derivatives, and nano/micro-systems (Shi et al., 2020).

Safety And Hazards

Celastrol is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJSQWZMSAGSHN-JJWQIEBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040993
Record name Celastrol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Celastrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Celastrol

CAS RN

34157-83-0
Record name Celastrol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripterine
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Record name Celastrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9β,13α,14β,20α)-3-Hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid
Source European Chemicals Agency (ECHA)
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Record name CELASTROL
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Record name Celastrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,500
Citations
A Salminen, M Lehtonen, T Paimela… - … and biophysical research …, 2010 - Elsevier
… Celastrol (i) inhibits directly the IKKα and β kinases, (ii… celastrol can react with the thiol groups of cysteine residues, forming covalent protein adducts. In laboratory experiments, celastrol …
Number of citations: 341 www.sciencedirect.com
S Xu, Y Feng, W He, W Xu, W Xu, H Yang, X Li - Pharmacological research, 2021 - Elsevier
… Celastrol in treating metabolic diseases … of celastrol in various metabolic diseases and complications. Based on this review, potential research strategies might contribute to the celastrol’…
Number of citations: 50 www.sciencedirect.com
R Cascão, JE Fonseca, LF Moita - Frontiers in medicine, 2017 - frontiersin.org
… of celastrol in diverse clinical areas. Here we systematically review the mechanism of action and the therapeutic properties of celastrol in … and limitations of celastrol formulation, namely, …
Number of citations: 196 www.frontiersin.org
J Liu, J Lee, MAS Hernandez, R Mazitschek, U Ozcan - Cell, 2015 - cell.com
… Celastrol, a pentacyclic triterpene extracted from the roots of Tripterygium Wilfordi (thunder god vine) plant, is a powerful anti-obesity agent. Celastrol … results indicate that Celastrol is a …
Number of citations: 607 www.cell.com
SH Venkatesha, KD Moudgil - Anti-inflammatory Nutraceuticals and …, 2016 - Springer
… Celastrol is a bioactive component of several traditional … by celastrol, with emphasis on chronic inflammatory, autoimmune, neurodegenerative, and metabolic diseases [6–12]. Celastrol …
Number of citations: 77 link.springer.com
HY Lim, PS Ong, L Wang, A Goel, L Ding, ALA Wong… - Cancer Letters, 2021 - Elsevier
… and analysis of celastrol's anti-cancer mechanisms, novel targets and pharmacokinetic properties based on the latest research findings, giving further insights into celastrol's status for …
Number of citations: 49 www.sciencedirect.com
D Kashyap, A Sharma, HS Tuli, K Sak… - Critical Reviews in …, 2018 - Elsevier
… It is well documented that celastrol can modulate a variety of signaling pathways. Celastrol’s anti-… This review describes various molecular mechanisms of celastrol for understanding the …
Number of citations: 125 www.sciencedirect.com
J Shi, J Li, Z Xu, L Chen, R Luo, C Zhang… - Frontiers in …, 2020 - frontiersin.org
Celastrol, a natural bioactive … of celastrol. The present review comprehensively focuses on the various challenges associated with the anticancer efficiency and drug delivery of celastrol, …
Number of citations: 86 www.frontiersin.org
T Zhang, Y Li, Y Yu, P Zou, Y Jiang, D Sun - Journal of Biological Chemistry, 2009 - ASBMB
… Celastrol inhibits Hsp90 ATPase activity without blocking ATP binding. … celastrol binds to Hsp90 C-terminal domain to protect it from trypsin digestion. These data suggest that celastrol …
Number of citations: 202 www.jbc.org
J Zhang, CY Li, M Xu, T Wu, JH Chu, SJ Liu… - Journal of …, 2012 - Elsevier
… CONCLUSION: Celastrol administered … of celastrol could be greatly improved when celastrol-containing TGV tablets orally administered, and thereby the oral bioavailability of celastrol …
Number of citations: 115 www.sciencedirect.com

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